

Application Notes and Protocols for the Spectroscopic Analysis of Salvianolic Acid C

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Compound of Interest

Compound Name: *Salvianolic acid C*

Cat. No.: *B192313*

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Introduction

Salvianolic acid C is a potent bioactive phenolic acid isolated from the roots and rhizomes of *Salvia miltiorrhiza* Bunge (Danshen). As a compound of significant interest in pharmaceutical research and drug development, its comprehensive structural elucidation and quantification are paramount. This document provides detailed application notes and standardized protocols for the spectroscopic analysis of **Salvianolic acid C**, intended for researchers, scientists, and drug development professionals. The methodologies cover Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). Additionally, a key signaling pathway influenced by **Salvianolic acid C** is illustrated to provide context for its biological activity.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Salvianolic acid C**.

Table 1: UV-Visible Spectroscopic Data for **Salvianolic Acid C**

Solvent	λ_{max} (nm)	Reference
Methanol	222, 266, 296, 347	[1]

Table 2: FT-IR Spectroscopic Data (Reference: Salvianolic Acid B)

Note: Due to the structural similarity between **Salvianolic acid C** and Salvianolic acid B, the FT-IR data for Salvianolic acid B is provided as a reference.

Wavenumber (cm ⁻¹)	Assignment
~3386	O-H stretching (phenolic hydroxyl)
~1718	C=O stretching (ester)
~1600-1450	C=C stretching (aromatic rings)
~1200-1000	C-O stretching

Table 3: Mass Spectrometry Data for **Salvianolic Acid C**

Parameter	Value	Reference
Molecular Formula	C ₂₆ H ₂₀ O ₁₀	
Molecular Weight	492.44 g/mol	
Ionization Mode	Electrospray Ionization (ESI), Negative	
Precursor Ion [M-H] ⁻	m/z 491	
Major Fragment Ions	m/z 293	

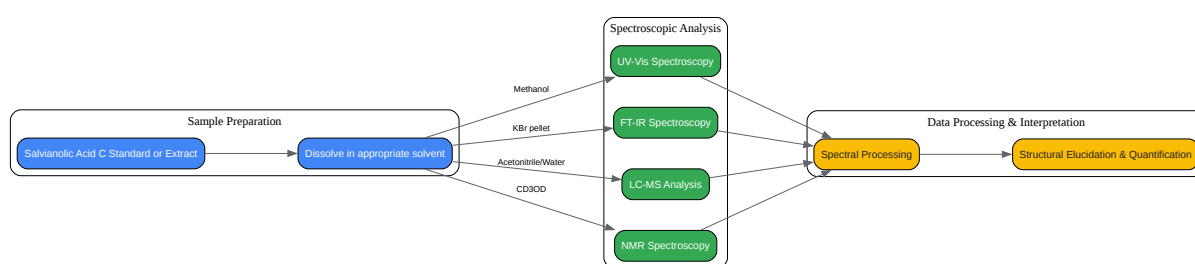
Table 4: ¹H and ¹³C NMR Spectroscopic Data for **Salvianolic Acid C**

Note: The following data is referenced from the Journal of the Chinese Chemical Society, 2003, 50, 1079-1084. Access to the full detailed spectral data was not available.

Nucleus	Solvent	Reference
¹ H NMR	CD ₃ OD	
¹³ C NMR	CD ₃ OD	

Experimental Protocols

A generalized workflow for the spectroscopic analysis of **Salvianolic acid C** is presented below.



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Figure 1: General experimental workflow for the spectroscopic analysis of **Salvianolic acid C**.

UV-Visible Spectroscopy Protocol

Objective: To determine the absorption maxima of **Salvianolic acid C**.

Materials:

- **Salvianolic acid C** standard
- Methanol (spectroscopic grade)
- Quartz cuvettes

- UV-Vis spectrophotometer

Procedure:

- Sample Preparation: Prepare a stock solution of **Salvianolic acid C** in methanol at a concentration of 1 mg/mL. From the stock solution, prepare a working solution with a concentration of 10 µg/mL in methanol.
- Instrumentation:
 - Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15 minutes.
 - Set the wavelength range to 200-400 nm.
- Measurement:
 - Fill a quartz cuvette with methanol to serve as a blank and zero the instrument.
 - Rinse the cuvette with the **Salvianolic acid C** working solution and then fill it.
 - Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
- Data Analysis: Identify the wavelengths of maximum absorbance (λ_{max}).

FT-IR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of **Salvianolic acid C** to identify its functional groups.

Materials:

- **Salvianolic acid C** standard
- Potassium bromide (KBr, IR grade)
- Agate mortar and pestle
- Pellet press

- FT-IR spectrometer

Procedure:

- Sample Preparation (KBr Pellet):
 - Thoroughly dry the **Salvianolic acid C** sample and KBr to remove any moisture.
 - In an agate mortar, grind 1-2 mg of **Salvianolic acid C** with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
- Instrumentation:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Record a background spectrum of the empty sample compartment.
- Measurement:
 - Acquire the FT-IR spectrum of the sample from 4000 to 400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

Objective: To confirm the molecular weight and obtain fragmentation patterns of **Salvianolic acid C** for structural confirmation and quantification.

Materials:

- **Salvianolic acid C** standard
- Acetonitrile (LC-MS grade)

- Formic acid (LC-MS grade)
- Ultrapure water
- LC-MS system with an electrospray ionization (ESI) source

Procedure:

- Sample Preparation: Dissolve **Salvianolic acid C** in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a final concentration of 1 µg/mL.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: Acetonitrile.
 - Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 15-20 minutes to elute the compound.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 µL.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
 - Scan Range: m/z 100-600.
 - Capillary Voltage: 3-4 kV.
 - Drying Gas Temperature: 300-350 °C.
 - Nebulizer Pressure: 30-40 psi.

- Data Analysis: Extract the ion chromatogram for the $[M-H]^-$ ion of **Salvianolic acid C** (m/z 491). Analyze the mass spectrum to confirm the molecular weight and study the fragmentation pattern in MS/MS mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain detailed structural information of **Salvianolic acid C** through 1H and ^{13}C NMR spectroscopy.

Materials:

- **Salvianolic acid C** standard (5-10 mg for 1H , 20-50 mg for ^{13}C)
- Deuterated methanol (CD_3OD)
- NMR tubes
- NMR spectrometer

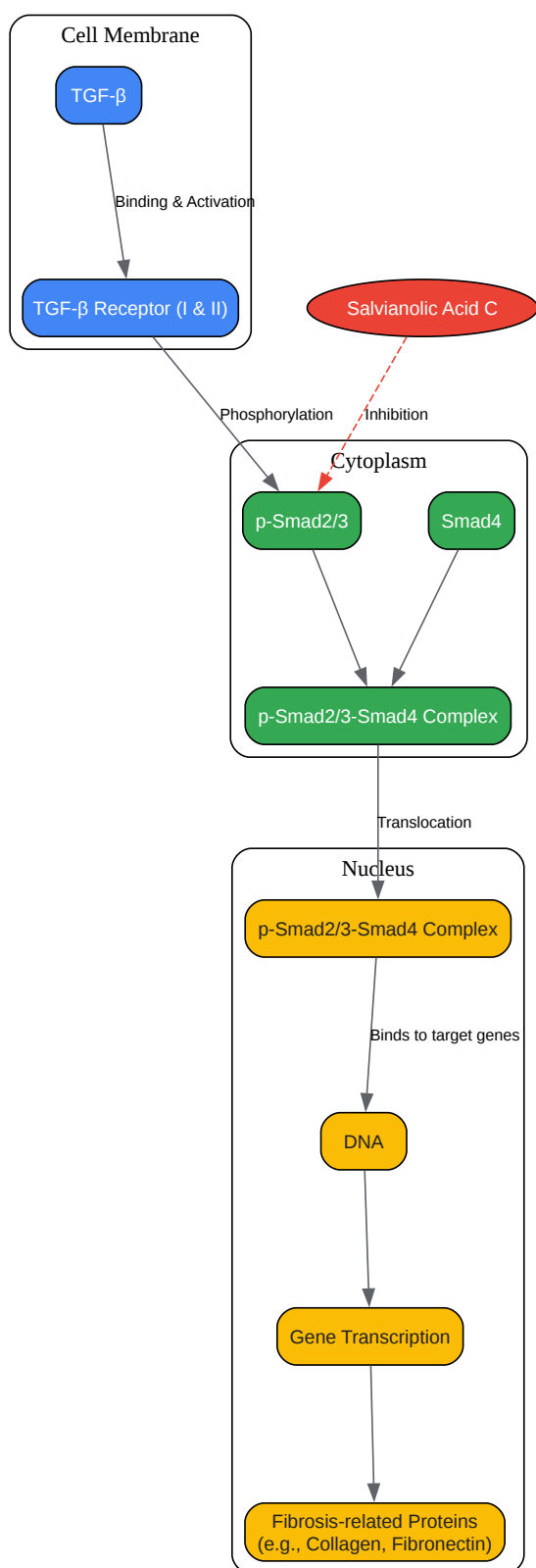
Procedure:

- Sample Preparation:
 - Dissolve the required amount of **Salvianolic acid C** in approximately 0.6-0.7 mL of CD_3OD directly in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved and the solution is homogeneous.
- Instrumentation:
 - Tune and shim the NMR spectrometer according to standard procedures.
- Measurement:
 - Acquire the 1H NMR spectrum.
 - Acquire the proton-decoupled ^{13}C NMR spectrum.

- If further structural elucidation is needed, perform 2D NMR experiments such as COSY, HSQC, and HMBC.
- **Data Analysis:** Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ^1H NMR signals and determine the chemical shifts (δ) and coupling constants (J). Assign the signals in both ^1H and ^{13}C spectra to the respective atoms in the **Salvianolic acid C** molecule.

Biological Activity Context: Signaling Pathway

Salvianolic acid C has been shown to exhibit a range of biological activities, including anti-fibrotic effects. One of the key signaling pathways modulated by salvianolic acids is the Transforming Growth Factor- β (TGF- β)/Smad pathway. Inhibition of this pathway can ameliorate fibrosis.



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Figure 2: Inhibition of the TGF-β/Smad signaling pathway by **Salvianolic acid C**.

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References

- 1. researchgate.net [researchgate.net]
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